Cas no 478066-16-9 (N-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-8-yl]cyclopropanecarboxamide)
N-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-8-yl]cyclopropanecarboxamide Chemical and Physical Properties
Names and Identifiers
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- N-[3-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-8-YL]CYCLOPROPANECARBOXAMIDE
- Cyclopropanecarboxamide, N-[3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridin-8-yl]-
- N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl]cyclopropanecarboxamide
- SMR000179549
- MLS000327031
- HMS2290D18
- N-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-8-yl]cyclopropanecarboxamide
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- MDL: MFCD02082931
- Inchi: 1S/C11H9F3N4O/c12-11(13,14)10-17-16-8-7(2-1-5-18(8)10)15-9(19)6-3-4-6/h1-2,5-6H,3-4H2,(H,15,19)
- InChI Key: PONYFELAULUFRV-UHFFFAOYSA-N
- SMILES: FC(C1=NN=C2C(=CC=CN21)NC(C1CC1)=O)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 371
- XLogP3: 1.7
- Topological Polar Surface Area: 59.3
N-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-8-yl]cyclopropanecarboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB297795-100 mg |
N-[3-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-8-yl]cyclopropanecarboxamide; . |
478066-16-9 | 100mg |
€221.50 | 2023-04-26 | ||
| Key Organics Ltd | 7L-579S-1MG |
N-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-8-yl]cyclopropanecarboxamide |
478066-16-9 | >90% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | 7L-579S-5MG |
N-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-8-yl]cyclopropanecarboxamide |
478066-16-9 | >90% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | 7L-579S-10MG |
N-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-8-yl]cyclopropanecarboxamide |
478066-16-9 | >90% | 10mg |
£63.00 | 2025-02-09 | |
| Key Organics Ltd | 7L-579S-50MG |
N-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-8-yl]cyclopropanecarboxamide |
478066-16-9 | >90% | 50mg |
£102.00 | 2025-02-09 | |
| Key Organics Ltd | 7L-579S-100MG |
N-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-8-yl]cyclopropanecarboxamide |
478066-16-9 | >90% | 100mg |
£146.00 | 2025-02-09 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00940477-1g |
N-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl]cyclopropanecarboxamide |
478066-16-9 | 90% | 1g |
¥2401.0 | 2024-04-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1670155-1mg |
N-(3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)cyclopropanecarboxamide |
478066-16-9 | 98% | 1mg |
¥509.00 | 2024-05-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1670155-2mg |
N-(3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)cyclopropanecarboxamide |
478066-16-9 | 98% | 2mg |
¥536.00 | 2024-05-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1670155-5mg |
N-(3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)cyclopropanecarboxamide |
478066-16-9 | 98% | 5mg |
¥627.00 | 2024-05-12 |
N-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-8-yl]cyclopropanecarboxamide Suppliers
N-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-8-yl]cyclopropanecarboxamide Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on N-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-8-yl]cyclopropanecarboxamide
N-[3-(Trifluoromethyl)[1,2,4]Triazolo[4,3-a]Pyridin-8-yl]Cyclopropanecarboxamide: A Comprehensive Overview
The compound with CAS No. 478066-16-9, known as N-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-8-yl]cyclopropanecarboxamide, is a highly specialized organic compound with significant potential in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural features and promising applications in drug discovery and advanced materials. The cyclopropane ring and the trifluoromethyl group are key structural elements that contribute to its stability and reactivity.
Recent studies have highlighted the importance of triazolo[4,3-a]pyridine derivatives in medicinal chemistry. These compounds are known for their ability to modulate protein-protein interactions (PPIs), a critical area in drug development. The integration of a cyclopropanecarboxamide group into the triazolo[4,3-a]pyridine framework enhances its bioavailability and selectivity. This makes the compound a strong candidate for targeting specific molecular pathways associated with diseases such as cancer and neurodegenerative disorders.
The synthesis of N-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-8-yl]cyclopropanecarboxamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The use of trifluoromethyl groups in organic synthesis is increasingly popular due to their ability to enhance the pharmacokinetic properties of molecules. Researchers have optimized the reaction conditions to achieve high yields and purity levels, ensuring the compound's suitability for biological testing.
In terms of applications, this compound has shown promise in preclinical studies as a potential therapeutic agent. Its ability to inhibit key enzymes involved in cellular signaling pathways makes it a valuable tool in drug discovery pipelines. Additionally, the cyclopropane ring's strain energy contributes to its reactivity in chemical transformations, opening avenues for its use in click chemistry and other modular synthesis strategies.
Recent advancements in computational chemistry have further elucidated the electronic properties of this compound. Quantum mechanical calculations reveal that the trifluoromethyl group significantly alters the electron distribution within the molecule, enhancing its interactions with biological targets. This insight has guided researchers in designing analogs with improved efficacy and reduced side effects.
The integration of triazolo[4,3-a]pyridine into drug design frameworks has also been explored in the context of peptide mimetics. These mimetics are designed to mimic the structure and function of natural peptides while offering better stability and delivery profiles. The incorporation of the cyclopropanecarboxamide group in this compound provides a novel platform for developing peptide-based therapeutics.
Furthermore, the environmental impact of synthesizing such compounds has become a focal point in sustainable chemistry. Researchers are actively exploring greener synthesis routes that minimize waste and reduce energy consumption. The use of renewable feedstocks and catalytic systems is being prioritized to ensure that compounds like N-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-8-yl]cyclopropanecarboxamide can be produced on an industrial scale without compromising environmental integrity.
In conclusion, N-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-8-yl]cyclopropanecarboxamide represents a cutting-edge advancement in organic chemistry with diverse applications across multiple disciplines. Its unique structure and functional groups make it a versatile tool for addressing complex challenges in drug discovery and materials science. As research continues to uncover its full potential, this compound is poised to play a pivotal role in shaping future innovations in these fields.
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